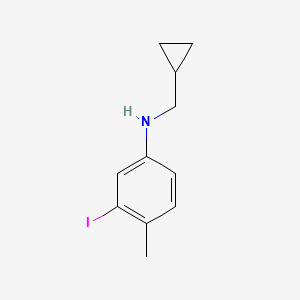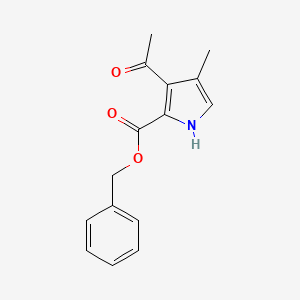
1,2-Di(2-naphthyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(2-naphthyl)-1,2-ethanediamine is an organic compound characterized by the presence of two naphthyl groups attached to an ethanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(2-naphthyl)-1,2-ethanediamine typically involves the reaction of 2-naphthylamine with ethylenediamine under specific conditions. One common method involves the use of a coupling reaction where 2-naphthylamine is reacted with ethylenediamine in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1,2-Di(2-naphthyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
科学的研究の応用
1,2-Di(2-naphthyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
作用機序
The mechanism of action of 1,2-Di(2-naphthyl)-1,2-ethanediamine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in specific biological effects, such as changes in gene expression or cellular metabolism.
類似化合物との比較
Similar Compounds
1,2-Di(2-naphthyl)ethylene: Similar in structure but lacks the amine groups, leading to different chemical reactivity and applications.
1,2-Di(2-naphthyl)propane: Contains a propane backbone instead of ethanediamine, resulting in different physical and chemical properties.
Uniqueness
1,2-Di(2-naphthyl)-1,2-ethanediamine is unique due to the presence of both naphthyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C22H20N2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
1,2-dinaphthalen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2 |
InChIキー |
FAHMSYSXFWQYOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC4=CC=CC=C4C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)

![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)








![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)
